molecular formula C57H92O28 B032623 Platycodin D CAS No. 58479-68-8

Platycodin D

Cat. No.: B032623
CAS No.: 58479-68-8
M. Wt: 1225.3 g/mol
InChI Key: CYBWUNOAQPMRBA-NDTOZIJESA-N
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Mechanism of Action

Target of Action

Platycodin D (PD), an oleanane-type triterpenoid saponin, is one of the active substances in Platycodon grandiflorus . It has been revealed to have anti-inflammatory, anti-viral, anti-oxidation, anti-obesity, anticoagulant, spermicidal, and anti-tumor activities . PD has been shown to fight cancer by inducing apoptosis, cell cycle arrest, and autophagy and inhibiting angiogenesis, invasion, and metastasis by targeting multiple signaling pathways .

Mode of Action

PD interacts with its targets, leading to significant changes in the cell. For instance, PD has been shown to downregulate the protein level of c-Myc rather than its mRNA level in a dose-dependent manner .

Biochemical Pathways

PD affects various signaling pathways involved in these processes . For example, PD can regulate the hepatic gluconeogenesis pathway with the increased phosphorylation/expression of AMPK and decreased expressions of PCK1 and G6Pase . In terms of lipid metabolism, PD decreased the whole-body lipid levels, including total cholesterol (TC), triglycerides (TG), and high-density lipoprotein (HDL), and reduced the hepatic fat accumulation induced by T2D through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .

Pharmacokinetics

Research on PD’s pharmacokinetics and extraction processes is under study . The bioavailability of PD could be improved by being prescribed with Glycyrrhiza uralensis Fisch. or by creating a new dosage form . A study showed that the area under the curve, the peak concentration, the time to reach peak concentration, and mean residence time of PD in Platycodi radix extract (PRE) were enhanced significantly compared with that in single PD .

Result of Action

PD exhibits a wide range of anti-tumor activities . It has been shown to fight cancer by inducing apoptosis, cell cycle arrest, and autophagy and inhibiting angiogenesis, invasion, and metastasis . PD also triggers apoptosis and autophagy in tumor cells .

Action Environment

The action, efficacy, and stability of PD can be influenced by environmental factors. For instance, PD was discovered to have hemolytic activity correlated . PD has broad application prospects and reveals practical pharmacological activities in pre-clinical research . The clinical translation of PD still has a long way to go .

Biochemical Analysis

Biochemical Properties

Platycodin D interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate the hepatic gluconeogenesis pathway with the increased phosphorylation/expression of AMPK and decreased expressions of PCK1 and G6Pase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It improves glucose and insulin tolerance levels, maintains glucose homeostasis, and decreases the decomposition of hepatic glycogen . It also reduces hepatic fat accumulation induced by type 2 diabetes through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The results of molecular docking showed that this compound may have a potential direct effect on AMPK and other key glycolipid metabolism proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound treatment (2.5 and 5.0 mg kg −1) improved high-fat diet-induced body weight gain in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It decreases the whole-body lipid levels, including total cholesterol, triglycerides, and high-density lipoprotein, and reduces the hepatic fat accumulation induced by type 2 diabetes through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Platycodin D is primarily obtained through extraction from the roots of Platycodon grandiflorum. The extraction process involves drying the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Platycodon grandiflorum, followed by mechanical processing to extract the compound. The roots are typically dried at controlled temperatures to preserve the saponin content. The dried roots are then subjected to solvent extraction and purification processes to obtain this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Platycodin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its pharmacological properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Platycodin D has a wide range of scientific research applications:

Comparison with Similar Compounds

Platycodin D is unique among triterpenoid saponins due to its broad spectrum of biological activities. Similar compounds include:

This compound stands out due to its potent anti-cancer and anti-viral activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92O28/c1-23-40(81-45-39(72)41(28(64)18-76-45)82-49-43(73)56(75,21-61)22-78-49)36(69)38(71)46(79-23)83-42-33(66)27(63)17-77-48(42)85-50(74)57-12-11-51(2,3)13-25(57)24-7-8-30-52(4)14-26(62)44(84-47-37(70)35(68)34(67)29(16-58)80-47)55(19-59,20-60)31(52)9-10-53(30,5)54(24,6)15-32(57)65/h7,23,25-49,58-73,75H,8-22H2,1-6H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBWUNOAQPMRBA-NDTOZIJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021773
Record name Platycodin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58479-68-8
Record name Platycodin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58479-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platycodin D
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platycodin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58479-68-8
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PLATYCODIN D
Source FDA Global Substance Registration System (GSRS)
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